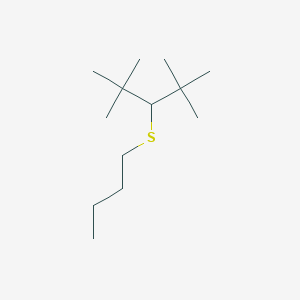
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is an organic compound characterized by the presence of a butylsulfanyl group attached to a highly branched pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane typically involves the reaction of a suitable precursor with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with butylthiol in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl group.
Applications De Recherche Scientifique
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets. The butylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3″″′-bis(Butylsulfanyl)-2,2′∶5′,2″∶5″,2‴∶5‴,2″″∶5″″,2‴″-sexithiophene: Known for its electronic properties and potential use in organic semiconductors.
tert-Butylsulfanylphthalonitriles: Used in the synthesis of phthalocyanines, which have applications in materials science.
Uniqueness
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is unique due to its highly branched structure and the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
111113-24-7 |
|---|---|
Formule moléculaire |
C13H28S |
Poids moléculaire |
216.43 g/mol |
Nom IUPAC |
3-butylsulfanyl-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C13H28S/c1-8-9-10-14-11(12(2,3)4)13(5,6)7/h11H,8-10H2,1-7H3 |
Clé InChI |
AHPSJIYXGSGFST-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



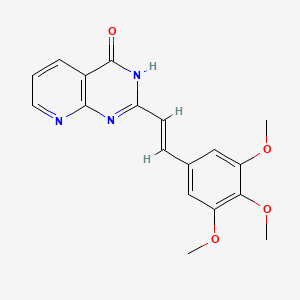
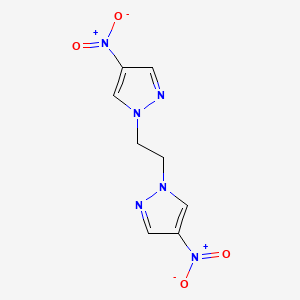

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
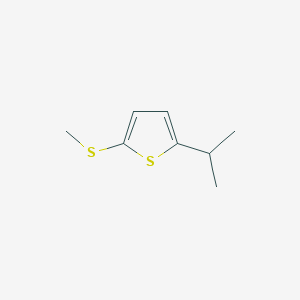
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)

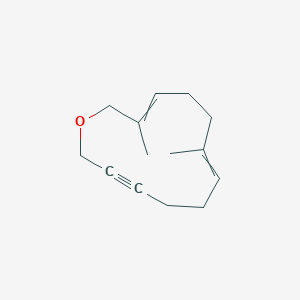
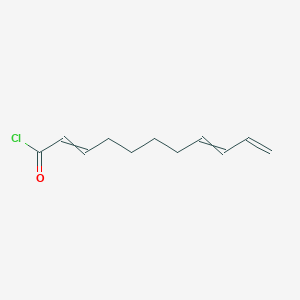


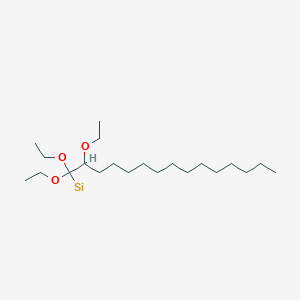
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
